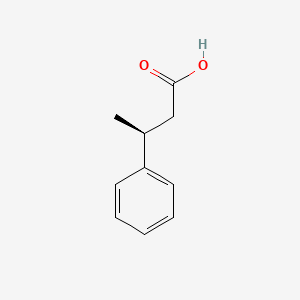

(S)-3-Phenylbutyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEWMYILWXCRHZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357380 | |

| Record name | (S)-3-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-15-6 | |

| Record name | (+)-3-Phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-Phenylbutyric Acid: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Phenylbutyric acid is a chiral carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and drug development. As the (S)-enantiomer of 3-phenylbutyric acid, its specific stereochemistry is crucial to its biological activity, distinguishing it from its racemic mixture and the (R)-enantiomer. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its enantiomeric resolution, and an exploration of its key biological functions as a histone deacetylase (HDAC) inhibitor and a chemical chaperone. This document is intended to serve as a valuable resource for professionals engaged in the research and development of novel therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. For comparative purposes, data for the racemic mixture (rac-3-Phenylbutyric acid) is also included.

Table 1: Chemical and Physical Properties of this compound and Racemic 3-Phenylbutyric Acid

| Property | This compound | rac-3-Phenylbutyric Acid |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol [1] | 164.20 g/mol [1] |

| Appearance | Liquid[2] | Solid[3] |

| Melting Point | Not Applicable | 35-38 °C[3] |

| Boiling Point | 94-95 °C / 0.3 mmHg[2] | 170-172 °C / 20 mmHg[3] |

| Density | 1.069 g/mL at 20 °C[2] | 1.515 g/mL at 25 °C[3] |

| Optical Activity ([α]²⁰/D) | +57±2° (c = 1% in benzene)[2] | Not Applicable |

| Refractive Index (n²⁰/D) | 1.518[2] | Not Available |

| pKa | Not Available | Data not readily available |

| Solubility | Not readily available | Not readily available |

| CAS Number | 772-15-6[2] | 4593-90-2[3] |

Spectroscopic Data

The structural characterization of this compound is accomplished through standard spectroscopic methods. The data for the racemic mixture is largely representative of the individual enantiomers.

-

¹H NMR (CDCl₃, 500 MHz): δ (ppm) 7.33-7.21 (m, 5H, Ar-H), 3.28 (m, 1H, CH), 2.65 (d, J=7.5 Hz, 2H, CH₂), 1.33 (d, J=7.0 Hz, 3H, CH₃).[4]

-

¹³C NMR: Spectroscopic data for the racemic mixture is available in public databases such as PubChem.[4]

-

Mass Spectrometry (EI): m/z (%) 105 (100), 118 (16), 107 (11), 106 (10.8), 43 (8.2).[4]

-

Infrared (IR) Spectroscopy: The IR spectrum of 3-phenylbutyric acid shows characteristic absorptions for the carboxylic acid OH stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C-H and C=C vibrations.

Synthesis and Enantiomeric Resolution

Enantiomerically pure this compound is most commonly obtained through the resolution of a racemic mixture, although asymmetric synthesis routes are also employed. A detailed protocol for chiral resolution is provided below.

Experimental Protocol: Chiral Resolution of Racemic 3-Phenylbutyric Acid

This protocol outlines the diastereomeric salt resolution of racemic 3-phenylbutyric acid using (S)-1-phenylethylamine as the resolving agent.[4]

Materials:

-

Racemic 3-phenylbutyric acid

-

(S)-1-phenylethylamine

-

Ethanol

-

Toluene

-

1 M Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation:

-

In a suitable flask, prepare a solution of racemic 3-phenylbutyric acid in a 1:3 mixture of ethanol and toluene (e.g., 175 g/L).

-

Add one molar equivalent of (S)-1-phenylethylamine to the solution.

-

Stir the mixture at room temperature overnight. The diastereomeric salt of this compound and (S)-1-phenylethylamine will preferentially crystallize.[4]

-

-

Isolation and Purification of the Diastereomeric Salt:

-

Collect the precipitated solid by vacuum filtration.

-

To improve the enantiomeric excess, the resulting salt can be recrystallized from the same ethanol/toluene solvent mixture. This process can be repeated until the desired enantiomeric purity is achieved, which can be monitored by polarimetry.[4]

-

-

Liberation of this compound:

-

Suspend the purified diastereomeric salt in water.

-

Acidify the suspension with 1 M hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain this compound.

-

Biological Activity and Experimental Protocols

This compound is recognized for its roles as a histone deacetylase (HDAC) inhibitor and a chemical chaperone, which are central to its therapeutic potential.

Histone Deacetylase (HDAC) Inhibition

This compound functions as a pan-HDAC inhibitor, leading to the hyperacetylation of histone proteins.[5] This relaxes chromatin structure and modulates the expression of various genes involved in cell cycle regulation, differentiation, and apoptosis.

Caption: this compound inhibits histone deacetylases (HDACs), leading to an accumulation of acetylated histones and a more open chromatin structure that facilitates gene expression.

The inhibitory potency of this compound on HDAC enzymes can be determined using a fluorometric assay.[5]

Materials:

-

Recombinant human HDAC enzymes (Class I and II)

-

Luminogenic HDAC substrate (e.g., from HDAC-Glo™ I/II Assay and Screening System)

-

Assay buffer

-

This compound stock solution (in DMSO or other suitable solvent)

-

96-well white-walled microplates

-

Luminometer

Procedure:

-

Cell Seeding (for cell-based assay) or Enzyme Preparation (for biochemical assay):

-

For a cell-based assay, seed cells at an appropriate density (e.g., 10,000 cells/well) in a 96-well plate and allow them to adhere.

-

For a biochemical assay, prepare dilutions of the recombinant HDAC enzyme in assay buffer.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound.

-

Add the diluted compound to the wells and incubate for a specified time (e.g., 1 hour at 37 °C).[5]

-

-

HDAC Reaction:

-

Add the luminogenic HDAC reagent to each well.

-

Incubate at room temperature for a period to allow for the enzymatic reaction and signal generation (e.g., 35 minutes).[5]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The signal is inversely proportional to HDAC activity.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Chemical Chaperone Activity

This compound can act as a chemical chaperone, facilitating the proper folding of proteins and preventing the aggregation of misfolded proteins, a hallmark of several diseases.[6]

Caption: this compound acts as a chemical chaperone by stabilizing misfolded or unfolded proteins, thereby promoting their correct folding and preventing the formation of toxic protein aggregates.

The ability of this compound to prevent protein aggregation can be assessed in vitro.

Materials:

-

A protein prone to aggregation (e.g., insulin, lysozyme)

-

Buffer solution for the protein

-

This compound

-

A method to induce aggregation (e.g., heating block, chemical denaturant like DTT)

-

Spectrophotometer or plate reader to measure turbidity

Procedure:

-

Preparation:

-

Prepare a stock solution of the protein in the appropriate buffer.

-

Prepare serial dilutions of this compound in the same buffer.

-

-

Assay Setup:

-

In a microcuvette or 96-well plate, combine the protein solution with the different concentrations of this compound or a vehicle control.

-

-

Induction of Aggregation:

-

Induce aggregation by, for example, heating the samples to a specific temperature for a set time or by adding a chemical denaturant.

-

-

Monitoring Aggregation:

-

Measure the increase in turbidity (light scattering) over time at a suitable wavelength (e.g., 360 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Plot the turbidity as a function of time.

-

Compare the aggregation kinetics in the presence and absence of this compound to determine its inhibitory effect.

-

Conclusion

This compound is a chiral molecule with significant potential in therapeutic development, owing to its dual activity as a histone deacetylase inhibitor and a chemical chaperone. This guide has provided a detailed overview of its chemical and physical properties, a practical method for its enantiomeric resolution, and protocols for evaluating its biological functions. This information is intended to support the ongoing research and development efforts of scientists and professionals in the pharmaceutical and biotechnology sectors.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Chaperone 4-Phenylbutyric Acid Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 772-15-6 | AAA77215 | Biosynth [biosynth.com]

- 5. gsartor.org [gsartor.org]

- 6. researchgate.net [researchgate.net]

The Enantioselective Synthesis of (S)-3-Phenylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Phenylbutyric acid is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereospecific construction is of paramount importance, as the biological activity of its derivatives is often enantiomer-dependent. This technical guide provides an in-depth overview of the core synthetic pathways to this compound, focusing on asymmetric hydrogenation, enzymatic kinetic resolution, and chiral auxiliary-mediated synthesis. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic strategy.

Asymmetric Hydrogenation of Prochiral Precursors

Asymmetric hydrogenation is a powerful and atom-economical method for establishing the stereocenter in this compound. This approach typically involves the hydrogenation of a prochiral α,β-unsaturated carboxylic acid, such as (E)- or (Z)-3-phenyl-2-butenoic acid, in the presence of a chiral transition metal catalyst. Ruthenium-based catalysts, particularly those employing the BINAP ligand system, have demonstrated high efficiency and enantioselectivity in this transformation.

Quantitative Data for Asymmetric Hydrogenation

| Catalyst | Substrate | H₂ Pressure (atm) | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Ru(OAc)₂[(R)-BINAP] | (Z)-3-Phenyl-2-butenoic acid | 4 | Methanol | N/A | Quantitative | 94 (S) | [1] |

| Ru(OAc)₂[(R)-BINAP] | (Z)-3-Phenyl-2-butenoic acid | 100 | Methanol | N/A | Quantitative | 88 (S) | [1] |

| Ru-(S)-BINAP | Naphthacrylic acid | 134 | N/A | N/A | N/A | 98 (S) | [2][3] |

Note: Data for Naphthacrylic acid is included to demonstrate the general applicability and high enantioselectivities achievable with Ru-BINAP catalysts for α,β-unsaturated carboxylic acids.

Experimental Protocol: Asymmetric Hydrogenation of (Z)-3-Phenyl-2-butenoic acid

This protocol is based on the reported asymmetric hydrogenation of (Z)-3-phenyl-2-butenoic acid using a Ru(OAc)₂[(R)-BINAP] catalyst.[1]

Materials:

-

(Z)-3-Phenyl-2-butenoic acid

-

Ru(OAc)₂[(R)-BINAP] catalyst

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

-

In a glovebox, charge the autoclave with (Z)-3-phenyl-2-butenoic acid and the Ru(OAc)₂[(R)-BINAP] catalyst (substrate-to-catalyst ratio typically ranging from 100:1 to 1000:1).

-

Add degassed methanol to the autoclave to a desired concentration.

-

Seal the autoclave and purge with hydrogen gas several times to remove any residual air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4 atm or 100 atm).

-

Commence stirring and maintain the reaction at the desired temperature.

-

Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

-

Upon completion, carefully vent the hydrogen gas and purge the autoclave with an inert gas (e.g., nitrogen or argon).

-

Remove the reaction mixture and concentrate it under reduced pressure to remove the methanol.

-

The crude product can be purified by standard techniques such as column chromatography or recrystallization.

-

Determine the enantiomeric excess of the purified this compound using chiral HPLC or GC.

Signaling Pathway: Asymmetric Hydrogenation

Enzymatic Kinetic Resolution of Racemic 3-Phenylbutyric Acid Esters

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture. In the context of this compound synthesis, a racemic ester of 3-phenylbutyric acid is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted. Subsequent separation of the acid and the unreacted ester provides access to both enantiomerically enriched products.

Quantitative Data for Enzymatic Resolution

The following table summarizes the screening of various hydrolases for the kinetic resolution of racemic ethyl 3-phenylbutanoate.[4]

| Hydrolase Source | Time (h) | Conversion (%) | ee of (S)-acid (%) | ee of (R)-ester (%) | Enantiomeric Ratio (E) |

| Pseudomonas cepacia | 66 | 49 | >99 | 96 | >200 |

| Alcaligenes spp. | 64.5 | 49 | 98 | 94 | 148 |

| Pseudomonas fluorescens | 72 | 48 | 94 | 88 | 62 |

| Candida cylindracea | 168 | 15 | 39 | 7 | 2.5 |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Phenylbutanoate

This protocol is a general procedure based on the principles of lipase-catalyzed hydrolysis of racemic esters.[4]

Materials:

-

Racemic ethyl 3-phenylbutanoate

-

Lipase from Pseudomonas cepacia (or other suitable lipase)

-

Phosphate buffer (e.g., pH 7.0)

-

Organic solvent (e.g., toluene or MTBE) for extraction

-

Sodium hydroxide solution for pH adjustment

-

Hydrochloric acid solution for acidification

Procedure:

-

Prepare a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.0).

-

Disperse the lipase in the buffer solution.

-

Add the racemic ethyl 3-phenylbutanoate to the enzyme suspension.

-

Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle stirring.

-

Monitor the pH of the reaction mixture. As the hydrolysis proceeds and the carboxylic acid is formed, the pH will decrease. Maintain the pH at the desired level by the controlled addition of a dilute sodium hydroxide solution.

-

Monitor the progress of the reaction by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the formed acid and the remaining ester.

-

When the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.

-

Acidify the aqueous phase to a pH of approximately 2 with dilute hydrochloric acid to protonate the carboxylate.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or MTBE) to isolate both the this compound and the unreacted (R)-ethyl 3-phenylbutanoate.

-

Separate the acid and the ester using standard techniques, such as extraction with a basic aqueous solution to isolate the acid, followed by re-acidification and extraction.

-

The separated this compound and (R)-ethyl 3-phenylbutanoate can be further purified if necessary.

Experimental Workflow: Enzymatic Kinetic Resolution

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries provides a reliable and predictable method for the stereocontrolled synthesis of this compound. In this approach, a prochiral starting material is covalently attached to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent bond-forming reaction. After the new stereocenter is established, the chiral auxiliary is cleaved to afford the desired enantiomerically pure product. Evans oxazolidinones are a well-established class of chiral auxiliaries for asymmetric alkylation reactions.

Quantitative Data for Chiral Auxiliary-Mediated Synthesis

The following table presents typical diastereoselectivities achieved in the alkylation of N-acyloxazolidinones, which is the key stereocenter-forming step in this synthetic approach.

| Chiral Auxiliary | Substrate | Base | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | LDA | Benzyl bromide | >99:1 | [5] |

| (R)-4-Phenyl-2-oxazolidinone | N-Propionyl-(R)-4-phenyl-2-oxazolidinone | NaHMDS | Methyl iodide | 91:9 | [5] |

Experimental Protocol: Synthesis of this compound via an Evans Auxiliary

This protocol describes a representative three-step sequence for the synthesis of this compound using (S)-4-benzyl-2-oxazolidinone as the chiral auxiliary.

Step 1: Acylation of the Chiral Auxiliary

-

Dissolve (S)-4-benzyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

-

Cool the solution to -78 °C and add a strong base (e.g., n-butyllithium) dropwise.

-

After stirring for a short period, add propionyl chloride dropwise and allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the N-propionyl-(S)-4-benzyl-2-oxazolidinone, which can be purified by chromatography.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Add a strong base (e.g., LDA or NaHMDS) dropwise to form the corresponding enolate.

-

After stirring, add benzyl bromide (or a similar electrophile) and allow the reaction to proceed at low temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product.

-

Purify the resulting N-(3-phenylbutyryl)-(S)-4-benzyl-2-oxazolidinone by column chromatography to isolate the desired diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified N-(3-phenylbutyryl)-(S)-4-benzyl-2-oxazolidinone in a mixture of THF and water.

-

Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide and hydrogen peroxide.

-

Stir the reaction until the starting material is consumed.

-

Quench the excess peroxide with a reducing agent (e.g., sodium sulfite).

-

Remove the THF under reduced pressure and extract the aqueous layer with an organic solvent to recover the chiral auxiliary.

-

Acidify the aqueous layer with dilute HCl and extract with an organic solvent to isolate the this compound.

-

Dry the organic layer and concentrate to obtain the final product, which can be further purified if necessary.

Logical Relationship: Chiral Auxiliary-Mediated Synthesis

Industrial Scale Synthesis Considerations

For the industrial production of this compound, both asymmetric hydrogenation and enzymatic resolution present viable and scalable options.

-

Asymmetric Hydrogenation: This method is highly attractive due to its high atom economy and the potential for very high turnover numbers with the catalyst. The development of robust and recyclable catalysts is a key area of focus for industrial applications. The high pressures of hydrogen gas required may necessitate specialized equipment, but the efficiency of the process can offset these capital costs.

-

Enzymatic Kinetic Resolution: This approach offers the benefits of mild reaction conditions (ambient temperature and pressure, neutral pH) and high enantioselectivity. The use of immobilized enzymes allows for easy separation and reuse of the biocatalyst, which is crucial for cost-effective industrial processes. While the theoretical maximum yield for the desired enantiomer is 50%, the unreacted enantiomer can often be racemized and recycled, leading to a dynamic kinetic resolution process with a theoretical yield approaching 100%.

The choice between these methods on an industrial scale will depend on a variety of factors, including the cost and availability of the starting materials and catalysts/enzymes, the efficiency of the catalyst/enzyme recycling, and the overall process economics.

Conclusion

The synthesis of enantiomerically pure this compound can be effectively achieved through several modern synthetic methodologies. Asymmetric hydrogenation offers a direct and atom-economical route, while enzymatic kinetic resolution provides a highly selective and environmentally benign alternative. Chiral auxiliary-mediated synthesis, although less atom-economical, offers a predictable and reliable method for stereocontrol. The selection of the optimal synthetic pathway will be dictated by the specific requirements of the research or development program, including scale, cost, and available resources. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process for researchers and professionals in the field of drug development and chemical synthesis.

References

(S)-3-Phenylbutyric Acid: An In-Depth Technical Guide on Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Phenylbutyric acid, a chiral derivative of butyric acid, is a molecule of significant interest in therapeutic development due to its multifaceted mechanism of action. While much of the existing literature refers to the racemic mixture of 3-phenylbutyric acid (PBA) or the related compound 4-phenylbutyric acid, this guide focuses on the known and inferred activities of the (S)-enantiomer. The primary mechanisms of action attributed to phenylbutyrate compounds include histone deacetylase (HDAC) inhibition, chemical chaperone activity, and ammonia scavenging. This document provides a comprehensive overview of these mechanisms, supported by available data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows. A notable limitation in the current body of research is the scarcity of data specifically characterizing the enantioselective properties of this compound, highlighting a critical area for future investigation.

Core Mechanisms of Action

This compound is understood to exert its biological effects through three principal mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: By inhibiting HDAC enzymes, this compound can modulate gene expression, leading to downstream effects on cell cycle, apoptosis, and differentiation.

-

Chemical Chaperone Activity: It can act as a chemical chaperone, aiding in the proper folding of proteins and mitigating cellular stress associated with protein misfolding and aggregation.[1][2]

-

Ammonia Scavenging: Through its metabolic conversion, it provides an alternative pathway for the excretion of excess nitrogen, a critical function in the context of urea cycle disorders.[3][4][5][6]

Histone Deacetylase (HDAC) Inhibition

Phenylbutyrate is recognized as a pan-HDAC inhibitor, affecting the activity of multiple HDAC isoforms.[7] This inhibition leads to the hyperacetylation of histones, which relaxes chromatin structure and alters gene transcription.

Signaling Pathway

The inhibition of HDACs by this compound initiates a cascade of events that can influence cellular fate. A simplified representation of this pathway, leading to cell cycle arrest and apoptosis, is depicted below.

Quantitative Data

| Compound | Target | IC50 | Cell Line/Assay Condition |

| 4-Phenylbutyric acid (PBA) | Pan-HDAC | ~1-5 mM | Varies across studies |

| 4-Phenylbutyric acid (PBA) | HDAC1 | 0.15 µM | Cell-free assay |

| 4-Phenylbutyric acid (PBA) | HDAC3 | 1.7 µM | Cell-free assay |

Note: The presented IC50 values are collated from various sources and may differ based on the specific experimental setup.

Experimental Protocol: Fluorometric HDAC Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against HDAC enzymes.

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in assay buffer to achieve the desired concentration range.

-

Prepare working solutions of recombinant HDAC enzyme and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

-

Reaction Setup:

-

In a 96-well black microplate, add the following to each well:

-

HDAC Assay Buffer

-

This compound dilution or vehicle control

-

Diluted recombinant HDAC enzyme

-

-

-

Enzymatic Reaction:

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

-

Signal Development:

-

Add a developer solution containing a stop reagent (e.g., Trichostatin A) and a developing enzyme that cleaves the deacetylated substrate to release the fluorophore.

-

Incubate at room temperature for 15-30 minutes.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

-

-

Data Analysis:

-

Subtract the background fluorescence from wells without the HDAC enzyme.

-

Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Chemical Chaperone Activity

This compound is thought to act as a chemical chaperone, assisting in the correct folding of proteins and preventing the aggregation of misfolded proteins. This is particularly relevant in diseases associated with protein misfolding, such as cystic fibrosis and certain neurodegenerative disorders.[1][2]

Proposed Mechanism

The chaperone activity of phenylbutyrate is believed to involve the stabilization of protein folding intermediates, thereby reducing the likelihood of aggregation and promoting the formation of the native protein conformation.

Experimental Protocol: Citrate Synthase Aggregation Assay

A common method to assess chemical chaperone activity is to measure the prevention of thermally induced aggregation of a model protein, such as citrate synthase.

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of porcine heart citrate synthase (CS) in a suitable buffer (e.g., HEPES buffer).

-

Prepare a stock solution of this compound and serial dilutions.

-

-

Assay Setup:

-

In a quartz cuvette, mix the CS solution with either the assay buffer (control) or different concentrations of this compound.

-

-

Thermal Denaturation:

-

Place the cuvettes in a spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Equilibrate the samples at a non-denaturing temperature (e.g., 25°C).

-

Rapidly increase the temperature to induce aggregation (e.g., 43°C).

-

-

Data Acquisition:

-

Monitor the increase in light scattering at 360 nm over a defined period (e.g., 60 minutes) as an indicator of protein aggregation.

-

-

Data Analysis:

-

Plot the light scattering intensity as a function of time for each condition.

-

Compare the aggregation curves of the samples containing this compound to the control to determine if the compound inhibits or reduces protein aggregation.

-

Ammonia Scavenging

In the context of urea cycle disorders, where the body is unable to effectively eliminate ammonia, phenylbutyrate serves as an alternative nitrogen disposal agent.

Metabolic Pathway

This compound is metabolized to phenylacetate, which then conjugates with glutamine to form phenylacetylglutamine. This water-soluble compound is then excreted in the urine, effectively removing two nitrogen atoms from the body.[3][4][5][6]

Quantitative Data

The efficacy of ammonia scavenging is typically assessed by measuring the levels of ammonia and phenylacetylglutamine in the blood and urine of patients.

| Parameter | Effect of Phenylbutyrate Treatment |

| Blood Ammonia Levels | Decreased |

| Urinary Phenylacetylglutamine | Increased |

Experimental Protocol: In Vivo Ammonia Scavenging Assay

This protocol describes a general approach to evaluating the ammonia-scavenging effects of this compound in an animal model of hyperammonemia.

Workflow:

Detailed Methodology:

-

Animal Model:

-

Use a suitable animal model for hyperammonemia, such as mice injected with urease to elevate blood ammonia levels.

-

-

Dosing:

-

Administer this compound orally or via injection to the treatment group of animals.

-

Administer a vehicle control to the control group.

-

-

Sample Collection:

-

Collect blood samples at various time points post-dosing via a suitable method (e.g., tail vein sampling).

-

Collect urine samples over a defined period using metabolic cages.

-

-

Sample Analysis:

-

Immediately analyze blood samples for ammonia concentration using a commercially available kit.

-

Process urine samples and analyze for the concentration of phenylacetylglutamine using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Data Analysis:

-

Compare the blood ammonia levels between the this compound-treated group and the control group at each time point.

-

Compare the urinary excretion of phenylacetylglutamine between the two groups.

-

Conclusion and Future Directions

This compound holds therapeutic promise due to its engagement with multiple cellular pathways. The available evidence, largely derived from studies on racemic or 4-phenylbutyric acid, strongly suggests its roles as an HDAC inhibitor, a chemical chaperone, and an ammonia scavenger. However, a significant knowledge gap exists regarding the specific activity and potency of the (S)-enantiomer. Future research should prioritize the enantioselective characterization of 3-phenylbutyric acid to elucidate the distinct contributions of the (S) and (R) forms to its overall pharmacological profile. Such studies are essential for the rational design and development of more targeted and effective therapeutics based on this versatile molecular scaffold.

References

- 1. Chemical chaperone 4-phenyl butyric acid (4-PBA) reduces hepatocellular lipid accumulation and lipotoxicity through induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secondary Ammonia Scavenge With Glycerol Phenylbutyrate Improves Hyperammonemia Following Portosystemic Shunting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 2 comparison of a novel ammonia scavenging agent with sodium phenylbutyrate in patients with urea cycle disorders: safety, pharmacokinetics and ammonia control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase 2 comparison of a novel ammonia scavenging agent with sodium phenylbutyrate in patients with urea cycle disorders: Safety, pharmacokinetics and ammonia control | CoLab [colab.ws]

- 7. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Enantioselective Landscape of (S)-3-Phenylbutyric Acid: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Phenylbutyric acid, a chiral derivative of butyric acid, and its corresponding (R)-enantiomer are emerging as molecules of significant interest in pharmacology and drug development. As analogues of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), and as modulators of histone deacetylase (HDAC) activity, their stereochemistry plays a pivotal role in their biological effects. This technical guide provides an in-depth analysis of the enantioselective biological activities of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration of these compounds for therapeutic applications.

Quantitative Data Summary

The biological activity of 3-phenylbutyric acid enantiomers is primarily centered on their interaction with GABA receptors and their ability to inhibit histone deacetylases. The following tables summarize the available quantitative data, highlighting the stereospecificity of these interactions. It is important to note that direct comparative data for (S)- and (R)-3-phenylbutyric acid is limited; therefore, data from closely related analogues, such as phenibut (3-phenyl-4-aminobutyric acid), are included to infer potential enantioselective trends.

Table 1: Comparative GABA-B Receptor Binding Affinity of Phenibut Enantiomers

| Compound | Target | Assay Type | Radioligand | Preparation | Kᵢ (μM) | Reference |

| (R)-Phenibut | GABA-B Receptor | Radioligand Binding | [³H]CGP54626 | Not Specified | 92 ± 3 | [1] |

| Racemic Phenibut | GABA-B Receptor | Radioligand Binding | [³H]CGP54626 | Not Specified | 177 ± 2 | [1] |

| (S)-Phenibut | GABA-B Receptor | Pharmacological Assays | - | In vivo | Inactive up to 500 mg/kg | [1] |

Note: Phenibut is a close structural analogue of 3-phenylbutyric acid, with an additional amino group at the 4th position. The data suggests that the (R)-enantiomer is the pharmacologically active form at the GABA-B receptor.

Table 2: Comparative Histone Deacetylase (HDAC) Inhibition by a Phenylbutyrate Derivative

| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |

| (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide | HDAC | In vitro enzymatic assay | 16 | [2] |

Note: This data is for a derivative of phenylbutyrate, indicating that the (S)-configuration can be critical for potent HDAC inhibition in modified structures.

Signaling Pathways and Mechanisms of Action

The biological activities of 3-phenylbutyric acid enantiomers can be understood through their modulation of key signaling pathways.

GABAergic Signaling Pathway

As GABA analogues, these compounds are expected to interact with GABA receptors, primarily the GABA-B receptor, which is a G-protein coupled receptor (GPCR). Activation of the GABA-B receptor leads to a cascade of intracellular events that ultimately result in neuronal inhibition.

Caption: GABA-B Receptor Signaling Pathway.

Histone Deacetylase (HDAC) Inhibition and Gene Expression

Phenylbutyrate and its derivatives are known to inhibit HDACs. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and altered gene expression.

Caption: Mechanism of HDAC Inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the biological activity of this compound enantiomers.

GABA-B Receptor Radioligand Binding Assay

This assay determines the binding affinity of the test compounds to the GABA-B receptor by measuring their ability to displace a radiolabeled ligand.

Workflow:

Caption: GABA-B Receptor Binding Assay Workflow.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer to a specific protein concentration (determined by Bradford or BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]CGP54626, a high-affinity GABA-B antagonist), and varying concentrations of the test compound ((S)- or (R)-3-Phenylbutyric acid).

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled GABA-B agonist like baclofen).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Histone Deacetylase (HDAC) Activity Assay

This assay measures the ability of the test compounds to inhibit the enzymatic activity of HDACs.

Workflow:

Caption: HDAC Activity Assay Workflow.

Methodology:

-

Assay Principle: A common method utilizes a fluorogenic substrate, which is a peptide containing an acetylated lysine residue linked to a fluorescent molecule. In the presence of HDAC, the acetyl group is removed. A developer solution, containing a protease, then cleaves the deacetylated peptide, releasing the fluorescent molecule and generating a measurable signal.

-

Assay Procedure:

-

In a 96-well plate, add HDAC assay buffer, the HDAC enzyme (either a purified recombinant enzyme or a nuclear extract containing HDACs), and varying concentrations of the test compound ((S)- or (R)-3-Phenylbutyric acid).

-

Include control wells for 100% activity (enzyme without inhibitor) and background (no enzyme).

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the deacetylation reaction and initiate the development of the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for a further period (e.g., 15-30 minutes) to allow the fluorescent signal to stabilize.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of HDAC activity for each concentration of the test compound relative to the 100% activity control.

-

Plot the percentage of HDAC activity against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of HDAC activity) using non-linear regression analysis.

-

Conclusion

The available evidence, primarily from studies on closely related analogues, strongly suggests that the biological activity of 3-phenylbutyric acid is enantioselective. The (R)-enantiomer appears to be the primary driver of GABAergic effects through its interaction with the GABA-B receptor, while the (S)-configuration may be more critical for potent HDAC inhibition, particularly in derivatized forms. This stereospecificity has profound implications for drug design and development, as the selective targeting of either the GABAergic or epigenetic pathways could be achieved through the use of the appropriate enantiomer. Further research focusing on the direct comparison of the (S)- and (R)-enantiomers of 3-phenylbutyric acid is warranted to fully elucidate their distinct pharmacological profiles and therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for such future investigations.

References

(S)-3-Phenylbutyric Acid: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

Abstract

(S)-3-Phenylbutyric acid, a chiral carboxylic acid, has garnered significant interest within the scientific community, particularly in the fields of pharmacology and materials science. This technical guide provides an in-depth overview of the discovery and history of this compound, detailing its synthesis through classical resolution and modern asymmetric methods. Furthermore, this document elucidates its biological activity, with a focus on its role as a histone deacetylase (HDAC) inhibitor and its implications for neuroprotection. Experimental protocols for key synthetic methodologies and quantitative data on its physicochemical properties are also presented.

Introduction

3-Phenylbutyric acid is a monocarboxylic acid characterized by a phenyl group at the third position of the butyric acid chain.[1][2] The presence of a chiral center at this position gives rise to two stereoisomers: this compound and (R)-3-Phenylbutyric acid. While much of the early research focused on the racemic mixture, the enantiomerically pure forms have become crucial for understanding its stereospecific interactions in biological systems and for its application in asymmetric synthesis.

Discovery and History

The definitive discovery of this compound is not attributed to a single individual or a specific date but rather emerged from the broader history of stereochemistry and the development of techniques for resolving racemic mixtures. Following Louis Pasteur's foundational work in the mid-19th century on the separation of enantiomers, chemists began to apply these principles to a wide array of chiral molecules.

The initial preparations of 3-phenylbutyric acid would have yielded a racemic mixture. The isolation of the individual enantiomers, including the (S)-form, was likely first achieved through classical chemical resolution. This method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral base. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. Subsequent acidification of the separated salt yields the enantiomerically pure acid.

Synthesis and Enantioselective Preparation

The preparation of enantiomerically pure this compound can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis.

Resolution of Racemic 3-Phenylbutyric Acid

This traditional method relies on the use of naturally occurring chiral resolving agents, such as alkaloids.

Experimental Protocol: Resolution of Racemic 3-Phenylbutyric Acid using a Chiral Amine

-

Salt Formation: A solution of racemic 3-phenylbutyric acid in a suitable solvent (e.g., ethanol, methanol, or acetone) is treated with an equimolar amount of a chiral amine (e.g., (-)-cinchonidine or (-)-brucine).

-

Fractional Crystallization: The resulting mixture of diastereomeric salts is heated to obtain a clear solution and then allowed to cool slowly. The less soluble diastereomer will crystallize out of the solution first.

-

Isolation of Diastereomer: The crystals are collected by filtration and can be further purified by recrystallization to enhance diastereomeric purity.

-

Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water, and the solution is acidified with a strong mineral acid (e.g., hydrochloric acid).

-

Extraction: The liberated this compound is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the enantiomerically enriched acid.

Enzymatic methods offer a highly selective and environmentally benign alternative for resolving racemic mixtures. Lipases are commonly employed for the kinetic resolution of esters of 3-phenylbutyric acid. In a typical kinetic resolution, one enantiomer of the racemic ester is preferentially hydrolyzed by the enzyme to the corresponding acid, leaving the unreacted ester enriched in the other enantiomer.

Experimental Protocol: Enzymatic Resolution of Ethyl 3-Phenylbutanoate

-

Reaction Setup: Racemic ethyl 3-phenylbutanoate is suspended in a phosphate buffer solution (pH ~7).

-

Enzyme Addition: A lipase, such as Candida antarctica lipase B (CALB) or lipase from Pseudomonas cepacia, is added to the mixture.

-

Incubation: The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) while monitoring the progress of the reaction (e.g., by chiral HPLC or GC).

-

Workup: Once the desired conversion (ideally 50%) is reached, the reaction is stopped. The mixture is acidified, and the unreacted (R)-ethyl 3-phenylbutanoate and the product this compound are extracted with an organic solvent.

-

Separation: The ester and the acid can be separated by chemical means (e.g., extraction with a basic aqueous solution to isolate the acid).

-

Isolation: The this compound is recovered from the aqueous phase by acidification and extraction. The (R)-ester can be hydrolyzed to obtain the (R)-acid.

Asymmetric Synthesis

Modern organic synthesis focuses on methods that directly produce the desired enantiomer, avoiding the need for resolution.

Experimental Protocol: Asymmetric Hydrogenation of 3-Phenyl-3-butenoic Acid

-

Catalyst Preparation: A chiral phosphine ligand (e.g., a derivative of BINAP) is mixed with a rhodium or ruthenium precursor in a suitable solvent under an inert atmosphere to form the active chiral catalyst.

-

Hydrogenation Reaction: 3-Phenyl-3-butenoic acid is dissolved in an appropriate solvent (e.g., methanol or ethanol) in a high-pressure reactor. The chiral catalyst is added.

-

Reaction Conditions: The reactor is purged with hydrogen gas and then pressurized to a specific pressure. The reaction is stirred at a set temperature until the uptake of hydrogen ceases.

-

Workup and Purification: The solvent is removed under reduced pressure, and the resulting this compound is purified by chromatography or crystallization to remove the catalyst.

Physicochemical Properties

Quantitative data for racemic and this compound are summarized in the table below for easy comparison.

| Property | Racemic 3-Phenylbutyric Acid | This compound |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol | 164.20 g/mol |

| CAS Number | 4593-90-2[3][4] | 772-15-6[5] |

| Appearance | Solid | Liquid |

| Melting Point | 35-38 °C | Not Applicable |

| Boiling Point | 170-172 °C at 20 mmHg | 94-95 °C at 0.3 mmHg |

| Density | 1.515 g/mL at 25 °C | 1.069 g/mL at 20 °C |

| Refractive Index | Not Available | n20/D 1.518 |

| Optical Rotation | Not Applicable | [α]20/D +57±2° (c=1% in benzene) |

Biological Activity and Signaling Pathways

Phenylbutyrate, the conjugate base of phenylbutyric acid, has been identified as a histone deacetylase (HDAC) inhibitor.[6][7] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, phenylbutyrate promotes histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of various genes.

The biological effects of phenylbutyrate are not solely attributed to its HDAC inhibitory activity. It also functions as a chemical chaperone, aiding in the proper folding of proteins and reducing endoplasmic reticulum (ER) stress.[8] These multifaceted activities contribute to its observed neuroprotective effects.[9][10][11][12]

While much of the biological research has been conducted with sodium phenylbutyrate (implying the racemate or 4-phenylbutyric acid), the stereochemistry at the 3-position can influence biological activity. However, specific studies delineating the differential effects of the (S) and (R) enantiomers of 3-phenylbutyric acid on these pathways are still emerging.

Histone Deacetylase Inhibition Signaling Pathway

The inhibition of HDACs by (S)-3-phenylbutyrate can be visualized as a key regulatory step in gene expression.

Caption: Inhibition of Histone Deacetylase (HDAC) by this compound.

Experimental Workflow for Assessing HDAC Inhibition

A common workflow to determine the HDAC inhibitory activity of a compound like this compound involves cell-based assays and western blotting.

Caption: Workflow for Evaluating HDAC Inhibitory Activity.

Conclusion

This compound, a chiral molecule with significant biological activity, has a history intertwined with the development of stereoselective chemistry. While its initial discovery was likely a consequence of classical resolution techniques, modern asymmetric synthesis provides more direct and efficient access to this enantiomerically pure compound. Its role as a histone deacetylase inhibitor and a chemical chaperone underscores its therapeutic potential, particularly in the context of neurodegenerative diseases. Further research into the specific interactions and downstream effects of the (S)-enantiomer will be crucial for the development of novel therapeutics.

References

- 1. gsartor.org [gsartor.org]

- 2. 3-Phenylbutyric acid | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Phenylbutyric acid 98 4593-90-2 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. (S)-3-フェニル酪酸 ≥99.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. frontiersin.org [frontiersin.org]

- 11. Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer´s disease-like phenotype of a commonly used mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylbutyrate ameliorates prefrontal cortex, hippocampus, and nucleus accumbens neural atrophy as well as synaptophysin and GFAP stress in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (S)-3-Phenylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (S)-3-Phenylbutyric acid, a chiral carboxylic acid of interest in various research and development applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Note on Stereochemistry: The spectroscopic data presented below is primarily for 3-Phenylbutyric acid with unspecified stereochemistry. The spectra for the (S)-enantiomer are expected to be identical in terms of chemical shifts, absorption frequencies, and fragmentation patterns under standard achiral conditions. Distinctions between enantiomers would typically only be observable using chiral NMR spectroscopy techniques.

Data Presentation

The following tables summarize the quantitative spectroscopic data for 3-Phenylbutyric acid.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.25 | Sextet | 1H | Methine proton (CH) |

| ~2.65 | Doublet of Doublets | 2H | Methylene protons (CH₂) |

| ~1.30 | Doublet | 3H | Methyl protons (CH₃) |

| ~11.5 | Broad Singlet | 1H | Carboxylic acid proton (COOH) |

Solvent: CDCl₃. Instrument Frequency: Not specified in the source data.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~179 | Carboxylic acid carbon (C=O) |

| ~145 | Aromatic quaternary carbon |

| ~128.5 | Aromatic CH carbons |

| ~126.5 | Aromatic CH carbons |

| ~43 | Methylene carbon (CH₂) |

| ~36 | Methine carbon (CH) |

| ~22 | Methyl carbon (CH₃) |

Solvent: CDCl₃. Proton-decoupled.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2970 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretches |

| ~1410, ~930 | Medium, Broad | O-H bend (Carboxylic acid) |

| ~760, ~700 | Strong | Aromatic C-H out-of-plane bend |

Sample preparation: Not specified, likely neat or as a thin film.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 164 | ~25 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [C₈H₉]⁺ (Base Peak) |

| 91 | ~10 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~15 | [C₆H₅]⁺ (Phenyl ion) |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity and optimal resolution.

-

A standard one-dimensional proton NMR experiment is performed. Key acquisition parameters include:

-

Pulse angle (e.g., 30-90 degrees)

-

Relaxation delay (e.g., 1-5 seconds)

-

Number of scans (typically 8-16 for good signal-to-noise)

-

-

The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

-

Chemical shifts, multiplicities, coupling constants, and integrations are determined from the processed spectrum.

3. ¹³C NMR Spectroscopy:

-

A carbon-13 NMR experiment is conducted, typically with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time are generally required.

-

The processed spectrum provides the chemical shifts of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the this compound sample (liquid or solid) is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

For a solid sample, a pressure arm is used to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental absorptions.

-

The sample spectrum is then recorded.

-

The instrument measures the absorption of infrared radiation by the sample over a specific range of wavenumbers (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized in a high vacuum.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).

-

The excess energy from this "hard" ionization technique often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

2. Mass Analysis and Detection:

-

The positively charged ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Crystal Structure of (S)-3-Phenylbutyric Acid: A Search for Definitive Data

Despite a comprehensive search of scientific literature and crystallographic databases, a definitive, publicly available crystal structure for (S)-3-Phenylbutyric acid has not been identified. This technical overview outlines the type of information that would be presented had the data been available and provides a standardized methodology for crystal structure determination for the benefit of researchers and drug development professionals.

This compound is a chiral carboxylic acid with potential applications in various fields. Its three-dimensional structure is crucial for understanding its chemical and biological properties, including its interaction with biological targets. While physical and chemical properties are documented, the precise arrangement of atoms in the crystalline state, which provides fundamental insights into its solid-state behavior, remains undetermined in the public domain.

Hypothetical Data Presentation

Had the crystal structure data been available, it would be summarized in the following tables.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical formula | C₁₀H₁₂O₂ |

| Formula weight | 164.20 |

| Temperature | e.g., 293(2) K |

| Wavelength | e.g., 0.71073 Å |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁ |

| Unit cell dimensions | |

| a | e.g., a Å |

| b | e.g., b Å |

| c | e.g., c Å |

| α | e.g., 90° |

| β | e.g., β° |

| γ | e.g., 90° |

| Volume | e.g., V ų |

| Z | e.g., 4 |

| Density (calculated) | e.g., ρ Mg/m³ |

| Absorption coefficient | e.g., μ mm⁻¹ |

| F(000) | e.g., F |

| Crystal size | e.g., x × y × z mm³ |

| Theta range for data collection | e.g., θ₁ to θ₂° |

| Index ranges | e.g., -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | e.g., N_coll |

| Independent reflections | e.g., N_indep [R(int) = R] |

| Completeness to theta = θ₂° | e.g., % |

| Absorption correction | e.g., Multi-scan |

| Refinement method | e.g., Full-matrix least-squares on F² |

| Data / restraints / parameters | e.g., d / r / p |

| Goodness-of-fit on F² | e.g., S |

| Final R indices [I>2sigma(I)] | e.g., R₁ = r₁, wR₂ = r₂ |

| R indices (all data) | e.g., R₁ = r₁, wR₂ = r₂ |

| Absolute structure parameter | e.g., x(y) |

| Largest diff. peak and hole | e.g., Δρ_max and Δρ_min e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.

| Bond/Angle | Length (Å) / Angle (°) |

| C1-C2 | e.g., 1.52(3) |

| C2-C3 | e.g., 1.53(3) |

| C3-C4 | e.g., 1.51(3) |

| C3-C5 | e.g., 1.54(3) |

| C5-C6 | e.g., 1.39(3) |

| C1-O1 | e.g., 1.31(3) |

| C1-O2 | e.g., 1.22(3) |

| O1-C1-O2 | e.g., 123.4(5) |

| C2-C1-O1 | e.g., 112.1(4) |

| C2-C1-O2 | e.g., 124.5(4) |

| C1-C2-C3 | e.g., 110.2(3) |

| C2-C3-C4 | e.g., 111.5(3) |

| C2-C3-C5 | e.g., 109.8(3) |

Standard Experimental Protocols

The determination of a crystal structure for a small molecule like this compound would typically follow the experimental workflow detailed below.

Crystallization

Single crystals of this compound would be grown, likely through slow evaporation of a suitable solvent. A variety of solvents such as ethanol, methanol, acetone, or ethyl acetate, and mixtures thereof, would be screened to find conditions that yield high-quality, single crystals of appropriate size for X-ray diffraction.

X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer head. Data collection would be performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., a CCD or CMOS detector). The crystal would be maintained at a constant temperature, often a cryogenic temperature like 100 K, to minimize thermal vibrations and potential radiation damage. A series of diffraction images would be collected as the crystal is rotated through a range of angles.

Data Processing and Structure Solution

The collected diffraction images would be processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. The resulting data would be used to determine the unit cell parameters and the space group. The crystal structure would then be solved using direct methods or Patterson methods, which would provide an initial model of the atomic positions.

Structure Refinement

The initial structural model would be refined against the experimental diffraction data using full-matrix least-squares on F². This iterative process adjusts atomic positions, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the observed data. Hydrogen atoms would typically be placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the general workflow for crystal structure determination and a hypothetical logical relationship for the application of such data.

(S)-3-Phenylbutyric acid solubility and stability

An In-depth Technical Guide on the Solubility and Stability of (S)-3-Phenylbutyric Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of this compound is limited. This guide synthesizes the available information for the (S)-enantiomer, its racemate (3-Phenylbutyric acid), and the closely related isomer, 4-Phenylbutyric acid, to provide a comprehensive overview and procedural framework. The data for related compounds should be considered as an estimation and a starting point for experimental design.

Physicochemical Properties

This compound is a chiral carboxylic acid. Its physical and chemical characteristics, along with those of its racemic form, are crucial for its handling, formulation, and analysis.

Table 1: Physicochemical Properties of this compound and 3-Phenylbutyric Acid

| Property | This compound | 3-Phenylbutyric Acid (Racemate) | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | 164.20 g/mol | [1][2] |

| CAS Number | 772-15-6 | 4593-90-2 | [1] |

| Appearance | Liquid | Solid | [1] |

| Density | 1.069 g/mL at 20 °C | 1.515 g/mL at 25 °C | [1] |

| Boiling Point | 94-95 °C at 0.3 mmHg | 170-172 °C at 20 mmHg | [1] |

| Melting Point | Not Applicable | 35-38 °C | |

| Optical Activity | [α]20/D +57±2°, c = 1% in benzene | Not Applicable | [1] |

| LogP | Not Available | 2.18 | [2] |

Solubility Profile

Table 2: Solubility Data for 4-Phenylbutyric Acid and its Sodium Salt

| Compound | Solvent | Solubility | Temperature | Reference |

| 4-Phenylbutyric acid | Water | 5.3 g/L | 40 °C | [4][5] |

| 4-Phenylbutyric acid | Chloroform | Slightly Soluble | Not Specified | [5] |

| 4-Phenylbutyric acid | Methanol | Slightly Soluble | Not Specified | [5] |

| 4-Phenylbutyric acid | Alcohol | Soluble | Not Specified | [5] |

| 4-Phenylbutyric acid | Oils | Soluble | Not Specified | [5] |

| Sodium 4-phenylbutyrate | Ethanol | ~10 mg/mL | Not Specified | [6] |

| Sodium 4-phenylbutyrate | DMSO | ~1.6 mg/mL | Not Specified | [6] |

| Sodium 4-phenylbutyrate | Dimethylformamide | ~0.33 mg/mL | Not Specified | [6] |

| Sodium 4-phenylbutyrate | PBS (pH 7.2) | ~5 mg/mL | Not Specified | [6] |

Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Solvent Addition: Add a known volume of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure a saturated solution is formed.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For fine suspensions, centrifugation at the same temperature is recommended to separate the solid from the supernatant.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Visualization of Solubility Determination Workflow

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and use in pharmaceutical formulations. Stability testing involves evaluating the influence of various environmental factors such as pH, temperature, light, and humidity.

Experimental Protocol for Stability Assessment

This protocol describes a forced degradation study to identify potential degradation pathways and a long-term stability study to establish a shelf-life.

Objective: To evaluate the stability of this compound under various stress conditions and to determine its long-term stability under defined storage conditions.

Part A: Forced Degradation Study

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector to ensure peak purity)

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of HCl. Store at elevated temperatures (e.g., 60-80 °C) for a defined period (e.g., up to 7 days).

-

Base Hydrolysis: Dissolve the compound in a solution of NaOH. Store at room and/or elevated temperatures for a defined period.

-

Oxidative Degradation: Dissolve the compound in a solution of H₂O₂. Store at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80 °C, 100 °C) for a defined period.

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the stability-indicating method. The goal is to achieve 5-20% degradation to identify the degradation products.

Part B: Long-Term Stability Study

Procedure:

-

Sample Preparation: Prepare samples of this compound in the intended final packaging.

-

Storage Conditions: Store the samples under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions as per ICH Q1A(R2) guidelines.

-

Testing Schedule: Test the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.

Visualization of Stability Testing Workflow

Caption: Workflow for a comprehensive stability assessment of this compound.

Potential Metabolic Pathway

While specific signaling pathways for this compound are not well-defined, the metabolic fate of the closely related drug, sodium phenylbutyrate, is well-documented. Phenylbutyrate acts as a prodrug.[7] It is converted to phenylacetate, which is the active metabolite. This conversion occurs through mitochondrial beta-oxidation.[7] Phenylacetate then conjugates with glutamine to form phenylacetylglutamine, which is excreted in the urine.[7][8] This metabolic process is a key aspect of its in vivo stability and mechanism of action, particularly in the treatment of urea cycle disorders where it serves as an ammonia scavenger.[9]

Visualization of Phenylbutyrate Metabolism

Caption: The metabolic pathway of phenylbutyrate to its active form and subsequent excretion.